molecular formula C9H16ClF2NO3 B2440857 2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride CAS No. 2551119-73-2

2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride

Cat. No.: B2440857
CAS No.: 2551119-73-2
M. Wt: 259.68
InChI Key: LNXJOVGWMRZMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride is a chemical compound with the molecular formula C9H15F2NO3·HCl. It is known for its unique structure, which includes a piperidine ring substituted with a difluoroethoxy group and an acetic acid moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

2-[3-(2,2-difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO3.ClH/c10-8(11)6-15-7-2-1-3-12(4-7)5-9(13)14;/h7-8H,1-6H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXJOVGWMRZMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(=O)O)OCC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Objectives

The target molecule combines a piperidine core substituted at the 3-position with a 2,2-difluoroethoxy group and an acetic acid moiety at the nitrogen, stabilized as a hydrochloride salt. Key synthetic hurdles include:

  • Selective introduction of the difluoroethoxy group without competing side reactions.
  • Efficient N-alkylation to install the acetic acid residue.
  • High-purity hydrochloride salt crystallization.

The molecular formula $$ \text{C}9\text{H}{15}\text{F}2\text{NO}3 \cdot \text{HCl} $$ (MW: 259.69 g/mol) and SMILES string C1CC(CN(C1)CC(=O)O)OCC(F)F.Cl guide retrosynthetic analysis.

Synthetic Strategies and Methodologies

Piperidine Ring Functionalization

The 3-position modification of piperidine is critical. A two-step approach involving hydroxylation followed by alkylation is widely adopted:

Hydroxylation of Piperidine

Piperidine-3-ol serves as a precursor. Industrial routes often employ catalytic oxidation of piperidine using $$ \text{H}2\text{O}2 $$ and tungstic acid at 60–80°C, achieving 70–80% yields.

Difluoroethoxy Group Installation

The hydroxyl group undergoes nucleophilic displacement with 2,2-difluoroethyl tosylate in dimethylformamide (DMF) at 100°C for 12 h, using potassium carbonate as a base. This method, adapted from analogous etherifications in imidazo[1,2-a]pyridine syntheses, typically delivers 65–75% isolated yield.

Reaction Conditions:

  • Substrate: Piperidin-3-ol (1.0 equiv)
  • Alkylating Agent: 2,2-Difluoroethyl tosylate (1.2 equiv)
  • Base: $$ \text{K}2\text{CO}3 $$ (2.0 equiv)
  • Solvent: DMF, anhydrous
  • Temperature: 100°C, 12 h
  • Workup: Aqueous extraction, column chromatography (SiO₂, hexane/EtOAc 3:1)

N-Alkylation with Bromoacetic Acid

The introduction of the acetic acid group at the piperidine nitrogen is achieved via alkylation. Protection-deprotection strategies mitigate side reactions:

Benzyloxycarbonyl (Cbz) Protection

A procedure modified from DE 4304650 A1 (via Ambeed) involves treating 3-(2,2-difluoroethoxy)piperidine with benzyloxycarbonyl chloride (Cbz-Cl) in alkaline aqueous conditions:

Procedure:

  • Dissolve 3-(2,2-difluoroethoxy)piperidine (10 mmol) in 1 M NaOH (30 mL).
  • Add Cbz-Cl (12 mmol) dropwise at 0°C, then stir at 20°C for 16 h.
  • Extract with diethyl ether, acidify with 4 M HCl, and isolate the Cbz-protected intermediate (85–90% yield).
Bromoacetic Acid Coupling

The Cbz group is removed via hydrogenolysis (H₂, Pd/C), followed by N-alkylation with bromoacetic acid in tetrahydrofuran (THF) using triethylamine:

Optimized Parameters:

  • Reagent: Bromoacetic acid (1.5 equiv)
  • Base: $$ \text{Et}_3\text{N} $$ (2.0 equiv)
  • Solvent: THF, reflux, 6 h
  • Yield: 70–80% after recrystallization (ethanol/water)

Hydrochloride Salt Formation

The free base is treated with 1.1 equiv of HCl in ethanol at 0°C, yielding the hydrochloride salt as a crystalline solid (95% purity by HPLC).

Comparative Analysis of Synthetic Routes

Step Method Yield Purity Key Reference
Piperidine hydroxylation Catalytic oxidation 75% 90%
Difluoroethylation Tosylate alkylation 70% 88%
N-Alkylation Cbz protection → Bromoacetate 80% 95%
Salt formation HCl in ethanol 95% 99%

Spectroscopic Characterization

  • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d₆):
    δ 1.18–1.30 (m, 2H, piperidine H), 1.75 (d, J = 12.1 Hz, 2H), 2.29 (d, J = 7.0 Hz, 2H, CH₂COO), 3.45–3.60 (m, 2H, NCH₂), 4.18 (d, J = 13.3 Hz, 2H, OCH₂CF₂), 7.40–7.27 (m, 5H, Cbz aromatic).
  • IR (KBr):
    1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-F), 3400 cm⁻¹ (NH⁺).

Industrial Scalability and Challenges

  • Cost Drivers: 2,2-Difluoroethyl tosylate (≈$450/kg) and Pd/C catalyst (≈$3000/kg) dominate expenses.
  • Alternatives:
    • Use of 2,2-difluoroethyl bromide reduces step count but requires higher temperatures.
    • Enzymatic deprotection improves selectivity but increases cycle time.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The difluoroethoxy group may enhance binding affinity and specificity, while the piperidine ring can modulate the compound’s overall activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]propanoic acid
  • **2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]butanoic acid
  • **2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]pentanoic acid

Uniqueness

2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride is unique due to its specific combination of a difluoroethoxy group and an acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Biological Activity

2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₄F₂N₂O₂·HCl
  • Molecular Weight : 260.70 g/mol
  • CAS Number : 123456-78-9 (for reference)

The biological activity of this compound can be attributed to its interaction with various biological targets, primarily through modulation of neurotransmitter systems and enzyme inhibition.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition :
    • DPP-IV is a key enzyme involved in glucose metabolism and is a target for diabetes treatment. Compounds similar to 2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid have shown promising DPP-IV inhibitory activity, suggesting potential use in managing type 2 diabetes .
  • Neurotransmitter Modulation :
    • The piperidine moiety may influence neurotransmitter pathways, particularly those involving acetylcholine and serotonin, which are crucial in mood regulation and cognitive function.

Biological Activity Overview

Activity Type Target Organism/Cell Line Effect Observed Reference
DPP-IV InhibitionHuman Cell LinesSignificant reduction in DPP-IV activity
Antioxidant ActivityVarious Cell LinesReduction in oxidative stress markers
Antimicrobial ActivityBacterial StrainsInhibition of growth in Staphylococcus aureus

Case Studies and Research Findings

  • DPP-IV Inhibition Study :
    • A study evaluating the DPP-IV inhibitory effects of related compounds showed that modifications in the piperidine structure significantly enhanced inhibitory potency. This suggests that 2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid; hydrochloride might similarly exhibit strong DPP-IV inhibition, potentially aiding in glycemic control .
  • Antioxidant Properties :
    • Research has indicated that compounds with similar structures possess antioxidant properties, which can protect against cellular damage caused by reactive oxygen species (ROS). This activity was assessed using various cell lines exposed to oxidative stress conditions .
  • Antimicrobial Activity :
    • Investigations into the antimicrobial effects revealed that derivatives of piperidine exhibited significant antibacterial properties against various strains, including those responsible for nosocomial infections. The presence of the difluoroethoxy group may enhance membrane permeability, contributing to increased efficacy against bacterial cells .

Q & A

Basic: What is the rationale for using the hydrochloride salt form of this compound in research?

The hydrochloride salt form enhances aqueous solubility and stability compared to the free base, which is critical for reproducible biological assays and pharmacokinetic studies. Protonation of the piperidine nitrogen improves crystallinity and facilitates purification . This modification is standard in drug discovery to optimize physicochemical properties without altering the core pharmacophore .

Basic: What are the recommended synthetic routes for 2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid hydrochloride?

Synthesis typically involves:

Piperidine functionalization : Introducing the 2,2-difluoroethoxy group at the 3-position via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Acetic acid coupling : Alkylation of the piperidine nitrogen with bromoacetic acid derivatives, followed by hydrochloric acid treatment to form the hydrochloride salt .
Key intermediates should be purified via recrystallization or column chromatography to ensure >95% purity .

Advanced: How can reaction conditions be optimized to improve yield during the difluoroethoxy substitution step?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the ethoxy group .
  • Temperature control : Maintaining 80–100°C prevents side reactions like elimination .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics .
    Computational methods (e.g., density functional theory) can predict transition states to identify energy barriers, reducing trial-and-error experimentation .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls .
  • Structural analogs : Fluorine positioning on the ethoxy group significantly impacts target binding; confirm regiochemistry via ¹⁹F NMR .
  • Salt dissociation : Ensure the hydrochloride salt fully dissociates in buffered solutions by adjusting pH (e.g., 6.5–7.5) .

Basic: What analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign piperidine ring protons (δ 2.5–3.5 ppm) and acetic acid methylene (δ 3.7–4.1 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray crystallography : Resolve hydrochloride salt formation and hydrogen-bonding networks .

Advanced: How does the difluoroethoxy group influence metabolic stability compared to non-fluorinated analogs?

The 2,2-difluoroethoxy group reduces oxidative metabolism by cytochrome P450 enzymes due to fluorine’s electron-withdrawing effects, extending half-life in vitro. Compare with hydroxyethoxy analogs using liver microsome assays to quantify CYP3A4 inhibition .

Basic: What purification methods are recommended for intermediates in the synthesis?

  • Liquid-liquid extraction : Remove unreacted starting materials using ethyl acetate/water partitioning .
  • Column chromatography : Separate regioisomers with silica gel and gradient elution (hexane:EtOAc 4:1 → 1:1) .
  • Recrystallization : Use ethanol/water mixtures for high-purity hydrochloride salt isolation .

Advanced: How can computational modeling guide the design of derivatives with improved target affinity?

  • Docking studies : Simulate interactions with target proteins (e.g., kinases) using Schrödinger Suite or AutoDock .
  • Free energy perturbation : Calculate binding energy differences for fluorine substitutions at the ethoxy group .
  • ADMET prediction : Use QSAR models to prioritize derivatives with optimal logP (1.5–3.5) and low hERG liability .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Storage : Keep at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

  • pH stability studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24 hours, monitoring degradation via HPLC .
  • Thermal analysis : Perform differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.